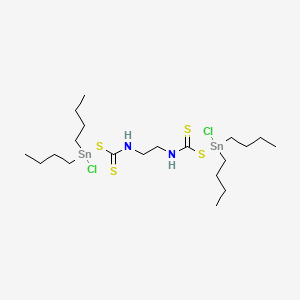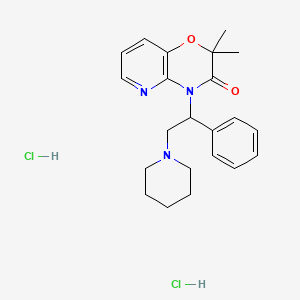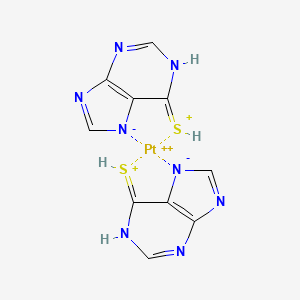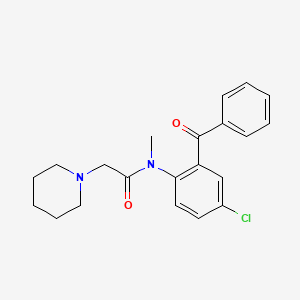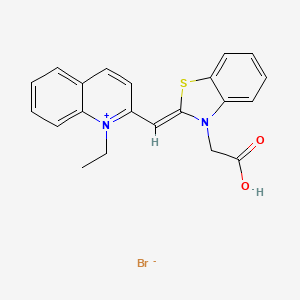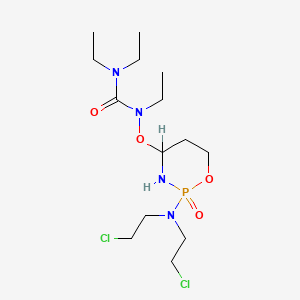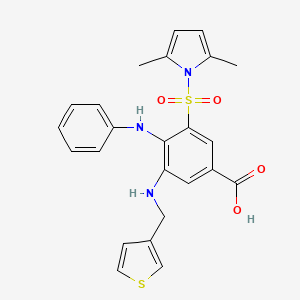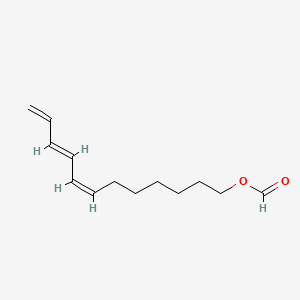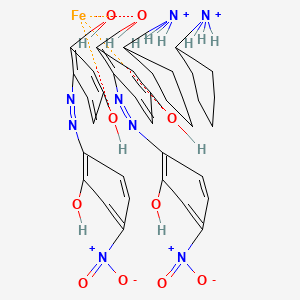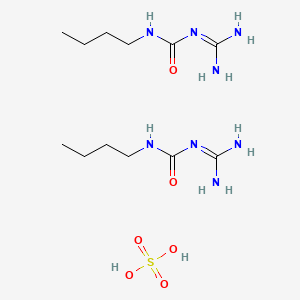![molecular formula C17H26N2O4S2 B12703589 [3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine CAS No. 72076-52-9](/img/structure/B12703589.png)
[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine typically involves multi-step organic reactions. The initial step often includes the esterification of 3,5-dihydroxybenzoic acid to form 3,5-bis(methoxycarbonyl)benzoic acid. This intermediate is then reacted with carbon disulfide and an amine, such as N,N-diethylethanamine, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and subsequent reactions in specialized reactors. The process requires precise control of temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamodithioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine include:
- [3,5-bis(methoxycarbonyl)phenyl]boronic acid
- [3,5-bis(methoxycarbonyl)phenyl]thiourea
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
72076-52-9 |
|---|---|
Molecular Formula |
C17H26N2O4S2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C11H11NO4S2.C6H15N/c1-15-9(13)6-3-7(10(14)16-2)5-8(4-6)12-11(17)18;1-4-7(5-2)6-3/h3-5H,1-2H3,(H2,12,17,18);4-6H2,1-3H3 |
InChI Key |
DOKGFPQKTMASLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.COC(=O)C1=CC(=CC(=C1)NC(=S)S)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


